3-Methylsulfonylpyridazine
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Properties
- Researchers have been exploring the synthesis of new heterocyclic compounds, incorporating sulfamoyl moieties, which include derivatives of 3-Methylsulfonylpyridazine. These compounds have shown promise as antimicrobial agents. For example, a study by Darwish et al. (2014) synthesized various derivatives and evaluated their antibacterial and antifungal activities, showing promising results. Similar work has been done by Azab et al. (2013), focusing on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents (Darwish et al., 2014); (Azab et al., 2013).
Environmental Applications
- In environmental studies, compounds like this compound have been used in research related to water treatment and environmental contamination. Tao et al. (2020) developed Co(OH)2 nanoparticles decorated urchin-like WO3 for the efficient degradation of sulfachloropyridazine, a sulfonamide antibiotic, via peroxymonosulfate activation. This study illustrates the potential of using derivatives of this compound in advanced oxidation processes for removing contaminants from water (Tao et al., 2020).
Antimalarial Drug Development
- In the field of antimalarial drug development, derivatives of this compound have been studied. Noonan et al. (2019) conducted a preformulation study on a novel antimalarial drug lead containing a this compound derivative, demonstrating its potential in this therapeutic area (Noonan et al., 2019).
Corrosion Inhibition
- The compounds derived from this compound have also been investigated for their role in corrosion inhibition. A study by Chetouani et al. (2003) focused on the effectiveness of pyridazine derivatives as inhibitors for iron corrosion in hydrochloride acid solutions, indicating the potential application of these compounds in material sciences and industrial processes (Chetouani et al., 2003).
properties
IUPAC Name |
3-methylsulfonylpyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-3-2-4-6-7-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGIHZFTFKBBDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303421 | |
Record name | 3-methylsulfonylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17075-16-0 | |
Record name | 3-(Methylsulfonyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17075-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 158298 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC158298 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylsulfonylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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